Fmoc-d-phenylalanine methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

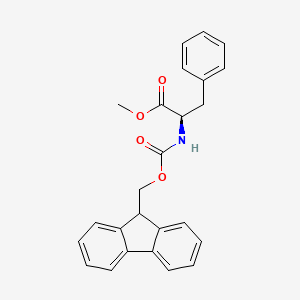

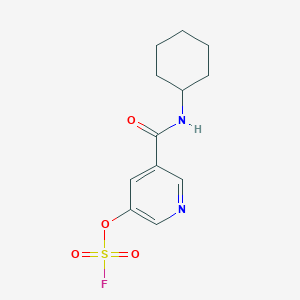

The molecular formula of Fmoc-d-phenylalanine methyl ester is C24H21NO4, and its molecular weight is approximately 387.43 g/mol . The Fmoc group is attached to the amino group of d-phenylalanine, providing protection during peptide synthesis.

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base, typically using piperidine in N,N-dimethylformamide (DMF). This deprotection step does not disturb the acid-labile linker between the peptide and the resin, making it suitable for SPPS .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Reactions and Molecular Self-Assembly

Fmoc-d-phenylalanine methyl ester is utilized in enzyme-catalyzed reactions to control molecular self-assembly under physiological conditions. Esterase-directed self-assembly via hydrolysis of Fmoc-peptide methyl esters results in the formation of transparent hydrogels composed of peptide nanotubes. These nanotubes have tunable internal and external diameters, depending on amino acid composition and chain length (Das, Collins, & Ulijn, 2008).

Hydrogelation of Fluorinated Fmoc-Phe Derivatives

Research has shown that side-chain functionalization of Fmoc-phenylalanine significantly affects self-assembly and hydrogelation behavior. Fluorinated derivatives, including Fmoc-pentafluorophenylalanine, spontaneously self-assemble into fibrils forming a hydrogel network upon dissolution in water. The study highlights the impact of terminal group modifications on hydrogelation and self-assembly, providing insights for developing amino acid hydrogelators (Ryan, Doran, Anderson, & Nilsson, 2011).

Synthesis of Protected Amino Acids

This compound is involved in the synthesis of protected amino acids. A new synthesis method for N-Fmoc 4-phosphonomethyl-D,L-phenylalanine, suitable for solid-phase peptide synthesis, has been described. This process is significant for developing hydrolytically stable analogs of phosphotyrosine, contributing to the field of peptide synthesis (Baczko, Liu, Roques, & Garbay‐Jaureguiberry, 1996).

Chemoselective Deprotection in Peptide Synthesis

This compound plays a role in the chemoselective deprotection of amino and carboxy functions in peptide synthesis. By controlling the molar ratio in the AlCl3/N,N-Dimethylaniline reagent system, the chemoselectivity of deprotection processes can be modulated, which is crucial for peptide synthesis applications (Gioia et al., 2004).

Computational Energy Equilibration in Self-Assembly

The compound is used in experimental and computational studies to understand hierarchical self-assembly of Fmoc-dipeptide amphiphiles. These studies help determine the relative importance of C-terminus modifications and amino acid contributions in supramolecular self-assembly, leading to a deeper understanding of the nanostructure formation processes (Sasselli, Pappas, Matthews, Wang, Hunt, Ulijn, & Tuttle, 2016).

Zukünftige Richtungen

: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium (II) Iodide as a Protective Agent : Fluorenylmethyloxycarbonyl protecting group - Wikipedia : Understanding the self-assembly of Fmoc–phenylalanine to hydrogel : Structural, mechanical, and biological properties of a self-assembling peptide fluorinated at the phenylalanine side chain : D-Phenylalanine methyl ester 98 13033-84-6 - MilliporeSigma

Eigenschaften

IUPAC Name |

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGMBIUELOORLU-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)

![4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2829166.png)

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)

![5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2829170.png)

![3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2829176.png)

![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2829180.png)

![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)